molecular formula C11H22N2O2S B2753993 1-(Methylsulfonyl)-4,4'-bipiperidine CAS No. 263393-49-3

1-(Methylsulfonyl)-4,4'-bipiperidine

Cat. No.: B2753993
CAS No.: 263393-49-3
M. Wt: 246.37
InChI Key: XDTFJXHQMGHGDA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4,4’-bipiperidine is an organic compound that features a bipiperidine core with a methylsulfonyl group attached

Mechanism of Action

Target of Action

The primary target of 1-(Methylsulfonyl)-4,4’-bipiperidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

1-(Methylsulfonyl)-4,4’-bipiperidine interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in the production of these pro-inflammatory mediators, thereby mitigating the inflammatory response .

Pharmacokinetics

For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory activity .

Result of Action

The inhibition of COX-2 by 1-(Methylsulfonyl)-4,4’-bipiperidine results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

Action Environment

The action of 1-(Methylsulfonyl)-4,4’-bipiperidine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4,4’-bipiperidine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(Methylsulfonyl)-4,4’-bipiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methylsulfonyl)-4,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-4-phenylpiperidine
  • 1-(Methylsulfonyl)-4-benzylpiperidine
  • 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperidine

Comparison: 1-(Methylsulfonyl)-4,4’-bipiperidine is unique due to its bipiperidine core, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-4-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTFJXHQMGHGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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